Vedaclidine

Overview

Description

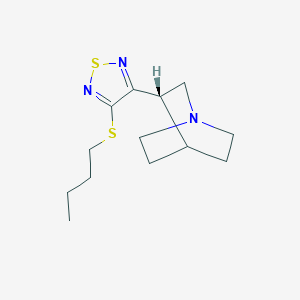

Vedaclidine, also known by its IUPAC name (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, is an experimental analgesic drug. It acts as a mixed agonist-antagonist at muscarinic acetylcholine receptors, being a potent and selective agonist for the M1 and M4 subtypes, and an antagonist at the M2, M3, and M5 subtypes . This compound is known for its potent analgesic properties, being over three times more effective than morphine .

Preparation Methods

The synthesis of Vedaclidine involves several steps:

Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,2,5-thiadiazole ring. This is typically achieved through the reaction of appropriate thioamides with nitriles under oxidative conditions.

Attachment of the Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where a butylthiol reacts with the thiadiazole ring.

Quinuclidine Ring Formation: The quinuclidine ring is synthesized separately and then attached to the thiadiazole ring through a series of condensation reactions.

Chemical Reactions Analysis

Vedaclidine undergoes several types of chemical reactions:

Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The thiadiazole ring can be reduced to form various derivatives, depending on the reducing agents used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted quinuclidine derivatives .

Scientific Research Applications

Vedaclidine has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of muscarinic acetylcholine receptor ligands.

Biology: this compound is used to investigate the role of muscarinic receptors in various biological processes.

Medicine: It is being researched for its potential use in treating neuropathic pain and cancer pain relief.

Mechanism of Action

Vedaclidine exerts its effects by acting on muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, which are involved in modulating pain perception and cognitive functions. At the same time, it acts as an antagonist at the M2, M3, and M5 subtypes, which helps to mitigate side effects such as salivation and tremor . The molecular targets and pathways involved include the modulation of acetylcholine release and the inhibition of pain signaling pathways .

Comparison with Similar Compounds

Vedaclidine is unique in its dual agonist-antagonist activity at muscarinic receptors. Similar compounds include:

Aceclidine: A muscarinic agonist used to treat glaucoma.

Compared to these compounds, this compound’s unique combination of agonist and antagonist activities at different muscarinic receptor subtypes makes it particularly effective as an analgesic with fewer side effects .

Biological Activity

Vedaclidine, also known as LY297803, is an experimental compound that serves as a mixed agonist-antagonist at muscarinic acetylcholine receptors. Its unique pharmacological profile makes it a subject of interest in pain management and neurological research. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant research findings.

This compound is characterized by its selective activity on muscarinic receptor subtypes. It acts as a potent agonist for M1 and M4 receptors while functioning as an antagonist at M2, M3, and M5 receptors. This dual action is significant in modulating pain perception and cognitive functions while minimizing side effects typically associated with muscarinic agonists.

Chemical Structure:

- IUPAC Name: (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine

- Molecular Weight: 283.5 g/mol

- CAS Number: 141575-50-0

Analgesic Activity

Research has demonstrated that this compound possesses notable analgesic properties. Studies indicate that it exhibits antihyperalgesic effects across various pain models:

- In the formalin test, this compound (0.3–10 mg/kg) produced dose-dependent antihyperalgesic effects.

- It effectively reversed capsaicin-induced mechanical hyperalgesia in rats.

- In the carrageenan test, doses ranging from 0.1 to 30 mg/kg showed a significant reversal of both mechanical and thermal hyperalgesia, which was antagonized by scopolamine, a muscarinic antagonist .

The compound's efficacy is further enhanced when used in conjunction with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, indicating potential for combination therapies in managing pain states involving central sensitization.

Comparison with Other Analgesics

This compound's analgesic effects have been compared to traditional opioids. Notably, it has shown to be three times more effective than morphine in certain studies while exhibiting a reduced side effect profile. This positions this compound as a promising candidate for pain management without the typical risks associated with opioid use.

Clinical Relevance

- Antihyperalgesic Effects : A study highlighted the synergistic effects of this compound with ketoprofen in models of central sensitization, suggesting its clinical utility in neuropathic and inflammatory pain management .

- Potential Use in Cancer Therapy : Research indicates that muscarinic receptor ligands like this compound may play a role in cancer therapy, particularly in managing pain associated with malignancies .

- Mechanistic Insights : The involvement of muscarinic receptors in nociception has been extensively reviewed, emphasizing the broader implications of cholinergic signaling in both normal physiology and pathological states .

Summary of Key Findings

Properties

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPXVURFDJHGI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275663 | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141575-50-0 | |

| Record name | Vedaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEDACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.